An In-depth Technical Guide to 2-Octyn-1-ol: Chemical Properties, Structure, and Experimental Protocols
An In-depth Technical Guide to 2-Octyn-1-ol: Chemical Properties, Structure, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Octyn-1-ol is a valuable C8 acetylenic alcohol utilized as a key intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty fragrances. This technical guide provides a comprehensive overview of its chemical properties, structural features, and detailed experimental protocols for its synthesis, purification, and analysis. The information presented herein is intended to support researchers and professionals in the effective application of 2-Octyn-1-ol in their scientific endeavors.
Chemical Properties and Structure
2-Octyn-1-ol, with the IUPAC name oct-2-yn-1-ol, is a clear, colorless to slightly yellow liquid.[1] Its core structure consists of an eight-carbon chain containing a carbon-carbon triple bond (an alkyne) at the second position and a primary alcohol functional group at the first position.[1]
Quantitative Data
The key chemical and physical properties of 2-Octyn-1-ol are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₄O | [2] |
| Molecular Weight | 126.20 g/mol | [2][3] |
| CAS Number | 20739-58-6 | [2] |
| Appearance | Clear colorless to slightly yellow liquid | [1][4] |
| Boiling Point | 76-78 °C at 2 mmHg | [1][5] |
| Melting Point | -18 °C | [4] |
| Density | 0.880 g/mL at 25 °C | [1][5] |
| Refractive Index (n20/D) | 1.4560 | [1][5] |
| Flash Point | 91 °C (195.8 °F) | [6] |
| pKa (Predicted) | 13.11 ± 0.10 | [1] |
| Solubility | Sparingly soluble in water | [1] |
Structural Representation
The chemical structure of 2-Octyn-1-ol is characterized by a terminal hydroxyl group and an internal alkyne, which are the primary sites of its chemical reactivity.
Caption: Chemical structure of 2-Octyn-1-ol.
Experimental Protocols
This section details the methodologies for the synthesis, purification, and analysis of 2-Octyn-1-ol.
Synthesis of 2-Octyn-1-ol
A common method for the preparation of 2-Octyn-1-ol involves the alkylation of a smaller acetylenic alcohol. The following protocol is adapted from a literature procedure.[7]
Materials:
-
Propargyl alcohol
-
n-Pentyl bromide
-
Lithium metal
-
Liquid ammonia (B1221849)
-
Ferric nitrate (B79036) nonahydrate (catalyst)
-
Diethyl ether
-
Water
-
Brine
-
Anhydrous sodium sulfate (B86663)
Procedure:
-
In a three-necked flask under an argon atmosphere, add liquid ammonia (250 mL).
-
Add a small piece of lithium metal. Once the solution turns dark blue, add a catalytic amount of ferric nitrate nonahydrate.
-
Slowly add the remaining lithium (2.75 g, 396 mmol) over 30 minutes and stir for 1 hour.
-
Add propargyl alcohol (8.16 g, 146 mmol) and stir for an additional 30 minutes.
-
Add n-pentyl bromide (20 g, 132 mmol) and stir for 10 minutes. Allow the reaction to stand overnight at room temperature to allow the ammonia to evaporate.
-
To the residue, add diethyl ether (50 mL) and water (200 mL).
-
Extract the aqueous layer with diethyl ether (200 mL, then 2 x 100 mL).
-
Combine the organic layers and wash with water (400 mL) and then brine (400 mL).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
The crude product is then purified by distillation.
Caption: Synthesis workflow for 2-Octyn-1-ol.
Purification
The primary method for purifying 2-Octyn-1-ol is vacuum distillation .[8]
Procedure:
-
Assemble a vacuum distillation apparatus.
-
Place the crude 2-Octyn-1-ol in the distillation flask.
-
Slowly reduce the pressure to the desired level (e.g., 2 mmHg).
-
Gently heat the distillation flask.
-
Collect the fraction that distills at the boiling point of 2-Octyn-1-ol (76-78 °C at 2 mmHg).[1][5]
Analytical Methods
The identity and purity of 2-Octyn-1-ol are typically confirmed using a combination of chromatographic and spectroscopic techniques.
2.3.1. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is used to determine the purity of the sample and confirm its molecular weight.
Instrumentation and Conditions (Typical):
-
Gas Chromatograph: Equipped with a capillary column (e.g., DB-5ms).
-
Oven Program: Start at a low temperature (e.g., 50 °C), ramp to a high temperature (e.g., 250 °C).
-
Carrier Gas: Helium.
-
Mass Spectrometer: Electron Ionization (EI) mode.
-
Analysis: The retention time of the major peak is compared to a standard, and the mass spectrum is analyzed for the molecular ion peak (m/z = 126.20) and characteristic fragmentation patterns.[2]
2.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are used to elucidate the chemical structure.
Instrumentation and Conditions (Typical):
-
Spectrometer: 300 MHz or higher field strength.
-
Solvent: Deuterated chloroform (B151607) (CDCl₃).
-
¹H NMR: Expected signals include those for the alkyl chain protons, the methylene (B1212753) protons adjacent to the alcohol, the hydroxyl proton, and the methylene protons adjacent to the alkyne.
-
¹³C NMR: Expected signals include those for the carbons of the alkyl chain, the two sp-hybridized carbons of the alkyne, and the carbon bearing the hydroxyl group.[2]
2.3.3. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the key functional groups.
Instrumentation and Conditions (Typical):
-
Spectrometer: FTIR spectrometer.
-
Sample Preparation: A thin film of the neat liquid between salt plates (NaCl or KBr).
-
Analysis: Look for characteristic absorption bands:
-
O-H stretch: A broad band around 3300-3400 cm⁻¹.
-
C-H stretch (sp³): Bands just below 3000 cm⁻¹.
-
C≡C stretch: A weak band around 2200-2260 cm⁻¹.
-
C-O stretch: A band in the region of 1000-1260 cm⁻¹.[2]
-
Reactivity and Biological Context
Chemical Reactivity
The reactivity of 2-Octyn-1-ol is dominated by its two functional groups: the hydroxyl group and the carbon-carbon triple bond.
-
Hydroxyl Group Reactions: As a primary alcohol, it can undergo oxidation to form an aldehyde or a carboxylic acid. It can also be converted to esters, ethers, and halides. For instance, it reacts with phosphorus trichloride (B1173362) (PCl₃) in the presence of pyridine (B92270) and diethyl ether to yield 1-chloro-oct-2-yne.[7]
-
Alkyne Reactions: The triple bond can undergo various addition reactions, such as hydrogenation to form the corresponding alkene or alkane. It can also participate in coupling reactions.
Biological Context and Signaling Pathways
Currently, there is limited evidence to suggest that 2-Octyn-1-ol is directly involved in specific biological signaling pathways in mammalian systems. Its primary applications are in chemical synthesis.[1] However, it has been noted in the following contexts:
-
Toxicity Prediction: It has been used as a descriptor in models for predicting toxicity based on electrophilicity, suggesting its potential to react with biological nucleophiles.
-
Natural Occurrence: 2-Octyn-1-ol has been identified in Ixora pavetta, a plant used in traditional medicine for various ailments.[1] Further research is needed to determine if it contributes to the plant's therapeutic properties.
Due to the lack of established involvement in specific signaling cascades, a diagrammatic representation of a signaling pathway is not applicable.
Conclusion
2-Octyn-1-ol is a versatile chemical building block with well-defined chemical and physical properties. The experimental protocols provided in this guide for its synthesis, purification, and analysis offer a foundation for its effective use in a research and development setting. While its direct biological role in signaling is not well-established, its utility in the synthesis of potentially bioactive molecules makes it a compound of interest for drug development professionals.
References
- 1. 2-Octyn-1-ol [webbook.nist.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. ttb.gov [ttb.gov]
- 4. 2-Butyn-1-ol(764-01-2) 1H NMR [m.chemicalbook.com]
- 5. (E)-2-octen-1-ol, 18409-17-1 [thegoodscentscompany.com]
- 6. 2-Octyn-1-ol 97 20739-58-6 [sigmaaldrich.com]
- 7. 2-Octyn-1-ol | C8H14O | CID 140750 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
